molecular formula C17H20N2O4S B8649833 Ethyl 5-(tert-butoxycarbonylamino)-2-phenylthiazole-4-carboxylate

Ethyl 5-(tert-butoxycarbonylamino)-2-phenylthiazole-4-carboxylate

Cat. No. B8649833
M. Wt: 348.4 g/mol
InChI Key: MGOGRULFOKQBIP-UHFFFAOYSA-N
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Patent
US08623866B2

Procedure details

A solution of 5-tert-butoxycarbonylamino-2-phenyl-thiazole-4-carboxylic acid ethyl ester (151 mg, 0.43 mmol) in a THF/ethanol mixture (3 ml; 2:1) was cooled to 0° C. and treated with lithium hydroxide (1.3 ml; 1N aqueous solution). After 15 min, the cooling bath was removed and the reaction mixture was stirred at 50° C. overnight. The reaction mixture was acidified with HCl (1.3 ml, 1N aqueous solution) and extracted with dichloromethane (2×10 ml). The combined organic layers were dried and the solvent was evaporated to yield the product as off-white solid (143 mg, 100%) which was used without any further purification.
Quantity
151 mg
Type
reactant
Reaction Step One
Name
THF ethanol
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:7]=[C:8]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[S:9][C:10]=1[NH:11][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])=[O:5])C.[OH-].[Li+]>C1COCC1.C(O)C>[C:15]([O:14][C:12]([NH:11][C:10]1[S:9][C:8]([C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=2)=[N:7][C:6]=1[C:4]([OH:5])=[O:3])=[O:13])([CH3:18])([CH3:16])[CH3:17] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
151 mg
Type
reactant
Smiles
C(C)OC(=O)C=1N=C(SC1NC(=O)OC(C)(C)C)C1=CC=CC=C1
Name
THF ethanol
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1.C(C)O
Step Two
Name
Quantity
1.3 mL
Type
reactant
Smiles
[OH-].[Li+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 50° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×10 ml)
CUSTOM
Type
CUSTOM
Details
The combined organic layers were dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1=C(N=C(S1)C1=CC=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 143 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 103.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.